molecular formula C11H15NO2S B2665643 1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide CAS No. 2137549-20-1

1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide

Cat. No.: B2665643
CAS No.: 2137549-20-1
M. Wt: 225.31
InChI Key: FCZLYNQWNDZYLC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol It is characterized by the presence of a cyclopropyl group, a methyl group, and a phenylmethanesulfonamide moiety

Preparation Methods

The synthesis of 1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide typically involves the reaction of cyclopropylamine with N-methyl-1-phenylmethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles such as alkyl halides or acyl chlorides replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, while the cyclopropyl and phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:

    N-Cyclopropyl-1-phenylmethanesulfonamide: Similar structure but lacks the methyl group on the nitrogen.

    N-Methyl-1-phenylmethanesulfonamide: Similar structure but lacks the cyclopropyl group.

    1-Cyclopropyl-1-phenylmethanesulfonamide: Similar structure but lacks the methyl group on the nitrogen.

The uniqueness of this compound lies in its combination of the cyclopropyl, methyl, and phenylmethanesulfonamide groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-cyclopropyl-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-12-15(13,14)11(10-7-8-10)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZLYNQWNDZYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C(C1CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137549-20-1
Record name 1-cyclopropyl-N-methyl-1-phenylmethanesulfonamide
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